p-Hydroxyphenethyl anisate

Catalog No.
S648364
CAS No.
87932-34-1
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Hydroxyphenethyl anisate

CAS Number

87932-34-1

Product Name

p-Hydroxyphenethyl anisate

IUPAC Name

2-(4-hydroxyphenyl)ethyl 4-methoxybenzoate

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-15-8-4-13(5-9-15)16(18)20-11-10-12-2-6-14(17)7-3-12/h2-9,17H,10-11H2,1H3

InChI Key

DSMAYKYXHOGICG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCC2=CC=C(C=C2)O

The exact mass of the compound 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of methoxybenzoic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Hydroxyphenethyl anisate (4-hydroxyphenethyl 4-methoxybenzoate) is a naturally derived phenolic ester originally isolated from Notopterygium forbesii. In commercial and research procurement, it is highly valued as a dual-functional material. It serves as a potent, low-toxicity tyrosinase inhibitor for advanced dermatological formulations and as a bioactive building block for stimuli-responsive polymer synthesis. Its high structural stability and well-defined functional groups (a terminal phenol and a methoxybenzoate moiety) make it a highly specific precursor for block copolymerization, particularly in the development of smart drug delivery systems where degradation products must be non-toxic and therapeutically beneficial [REFS-1, REFS-2].

Substituting p-hydroxyphenethyl anisate with generic phenolic whitening agents (like arbutin or raspberry ketone) or standard inert excipients compromises both formulation efficacy and downstream functionality. In dermatological applications, common substitutes often require significantly higher concentrations to achieve equivalent tyrosinase inhibition, which can introduce formulation instability or cytotoxicity [1]. In biomaterial engineering, utilizing standard inert polymers for nanoparticle synthesis fails to provide the secondary therapeutic benefits—such as anti-inflammatory properties and renal protection—that are specifically generated by the degradation of p-hydroxyphenethyl anisate-based copolymers in vivo [2].

High Anti-Melanogenic Potency vs. Commercial Benchmarks

In isobutyl-1-methylxanthine (IBMX)-stimulated B16-F1 murine melanoma cells, p-hydroxyphenethyl anisate demonstrates a significantly lower IC50 for melanin reduction compared to widely used commercial benchmarks. While arbutin and raspberry ketone require high concentrations to exert effects, this compound achieves a 50% inhibition at a fraction of the dose, streamlining formulation requirements for topical agents[1].

Evidence DimensionIn vitro melanin inhibition (IC50)
Target Compound Data99 μM
Comparator Or BaselineArbutin (380 μM) and Raspberry Ketone (~300 μM)
Quantified Difference3- to 3.8-fold higher potency for p-hydroxyphenethyl anisate
ConditionsIBMX-stimulated B16-F1 murine melanoma cells

Allows formulators to achieve target skin-brightening efficacy at lower active ingredient concentrations, reducing the risk of precipitation or skin irritation.

In Vivo Efficacy and Dosing Efficiency

The enhanced potency of p-hydroxyphenethyl anisate translates directly to in vivo models. In zebrafish embryo screening for melanogenesis inhibition, the compound achieves equivalent phenotypic depigmentation at a substantially lower concentration than raspberry ketone, confirming its high bioavailability and target engagement in complex biological systems [1].

Evidence DimensionEffective concentration for comparable in vivo melanin inhibition
Target Compound Data5 μM
Comparator Or BaselineRaspberry Ketone (30 μM)
Quantified Difference6-fold reduction in required concentration
ConditionsZebrafish embryo melanogenesis model

Validates the compound's efficiency in whole-organism models, de-risking the transition from in vitro screening to preclinical dermatological development.

High Viability Margin for Cosmetic and Clinical Formulation

A critical procurement metric for active phenolic compounds is the therapeutic window. p-Hydroxyphenethyl anisate exhibits an exceptionally low toxicity profile, maintaining near-complete cell viability even at concentrations well above its effective therapeutic dose. This contrasts with many synthetic tyrosinase inhibitors that exhibit dose-limiting cytotoxicity, offering a wider margin of safety for concentrated formulations[1].

Evidence DimensionCell viability at high concentration
Target Compound Data>90% viability at 100 μM
Comparator Or BaselineBaseline (Untreated control / IBMX alone)
Quantified DifferenceNegligible cytotoxicity at therapeutic concentrations
ConditionsB16-F1 murine melanoma cells treated for melanin inhibition

Ensures that the compound can be safely incorporated into high-concentration masterbatches or intensive topical treatments without compromising cellular health.

Bioactive Excipient Performance in Smart Drug Delivery

Beyond its use as a static active ingredient, p-hydroxyphenethyl anisate serves as a highly functional precursor for stimuli-responsive polymers. When copolymerized with 3-acrylamidophenylboronic acid (AAPBA), the resulting nanoparticles not only provide glucose-responsive insulin release but also yield degradation products that actively ameliorate diabetic nephropathy. This dual-action profile is unachievable with conventional inert polymers[1].

Evidence DimensionIn vivo therapeutic effect of polymer degradation
Target Compound DataStable blood glucose regulation for 48 hours + active amelioration of nephropathy upon degradation
Comparator Or BaselineConventional inert sustained-release polymers (single-action glycemic control without renal repair)
Quantified DifferenceDual therapeutic action (48h glycemic control + nephropathy amelioration) vs. single action
ConditionsStreptozotocin-induced diabetic nephropathy (DN) mouse model over 48 hours

Justifies the procurement of this specific compound as a high-value building block for next-generation, multi-functional nanomedicines and smart biomaterials.

Advanced Skin-Brightening Cosmetics

Due to its low IC50 (99 μM) and high cell viability, p-hydroxyphenethyl anisate is a highly effective active ingredient for premium topical formulations targeting hyperpigmentation, outperforming less potent agents like arbutin in formulation efficiency [1].

Stimuli-Responsive Nanocarrier Synthesis

The structural compatibility of p-hydroxyphenethyl anisate for block copolymerization makes it an excellent precursor for developing glucose-responsive nanoparticles, particularly where the degradation products are required to have anti-inflammatory and nephroprotective properties [2].

Analytical Standardization for TCM Quality Control

As a primary active constituent of Notopterygium Radix, highly purified p-hydroxyphenethyl anisate is essential as a reference standard for the chromatographic quantification and pharmacokinetic profiling of traditional medicines [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

272.10485899 Da

Monoisotopic Mass

272.10485899 Da

Heavy Atom Count

20

Appearance

Powder

Wikipedia

4-methoxybenzoic acid 2-(4-hydroxyphenyl)ethyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types